5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-propyl-1H-pyrazol-4-yl)aniline
- 1-propyl-1H-pyrazole-4-boronic acid
- 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
Uniqueness
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N5S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-2-3-13-5-6(4-10-13)7-11-12-8(9)14-7/h4-5H,2-3H2,1H3,(H2,9,12) |
InChI Key |
PMBKCSFTMBZLBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
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